3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione
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Overview
Description
3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione is a complex organic compound that features a unique combination of benzodioxole and pyrazolo[1,5-a]pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific photophysical properties.
Biological Studies: It is used in studies related to enzyme inhibition and cell cycle regulation.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione is unique due to its combination of benzodioxole and pyrazolo[1,5-a]pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H13N5O4 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-yldiazenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione |
InChI |
InChI=1S/C16H13N5O4/c22-15-13(19-18-8-4-5-11-12(6-8)25-7-24-11)14-17-10-3-1-2-9(10)16(23)21(14)20-15/h4-6,17H,1-3,7H2,(H,20,22) |
InChI Key |
QYVXOQTTZHPPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C(C(=O)NN3C2=O)N=NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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